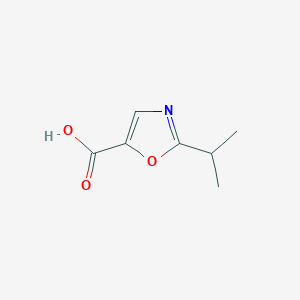

2-Isopropyloxazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-8-3-5(11-6)7(9)10/h3-4H,1-2H3,(H,9,10) |

InChI Key |

ZPTYDLTXNMSBFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(O1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of 2 Isopropyloxazole 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is the primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids, proceeding through the activation of the carboxyl group to facilitate attack by a nucleophile.

The conversion of 2-isopropyloxazole-5-carboxylic acid to its corresponding esters is a fundamental transformation. A common and direct method is the Fischer esterification. athabascau.ca This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used in large excess or the water formed as a byproduct is removed. chemguide.co.uklibretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. libretexts.orgmasterorganicchemistry.com This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. masterorganicchemistry.commasterorganicchemistry.com Final deprotonation regenerates the acid catalyst and provides the ester product. masterorganicchemistry.comlibretexts.org

Table 1: General Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Conditions | Product |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄, TsOH | Heat/Reflux | 2-Isopropyloxazole-5-carboxylate ester |

The formation of an amide bond from this compound and an amine is a critical reaction, often employed in the synthesis of biologically active molecules. asiaresearchnews.com Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures. Therefore, coupling reagents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating the reaction under milder conditions. researchgate.netlookchemmall.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium (uronium) salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU. peptide.comsigmaaldrich.combachem.com

The general process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acylating intermediate in situ. researchgate.net This intermediate is then attacked by the amine nucleophile to form the amide bond. uni-kiel.de Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are included to increase reaction rates and suppress side reactions, such as racemization, when chiral amines are used. peptide.comsigmaaldrich.comuni-kiel.de

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Examples | Common Additives | General Byproducts |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu | Substituted ureas |

| Phosphonium Salts | BOP, PyBOP | HOBt, HOAt | HMPA, Phosphine oxides |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | DIPEA, NMM | Tetramethylurea |

For reactions requiring a more reactive carboxylic acid derivative, this compound can be converted into an acid halide or an acid anhydride (B1165640). These compounds are highly reactive acylating agents.

Acid Halides: The most common acid halides are acid chlorides. They are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). pharmaguideline.com These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating its displacement by a chloride ion. researchgate.net The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which helps to drive the reaction to completion.

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent. A more common approach for creating reactive intermediates is the formation of a mixed anhydride. This can be achieved by reacting the carboxylic acid with an acid chloride (like pivaloyl chloride) or a chloroformate (like ethyl chloroformate) in the presence of a base (e.g., triethylamine). tcichemicals.com Aromatic carboxylic anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), have also been developed as effective dehydrating reagents for esterification and lactonization reactions. tcichemicals.com These activated derivatives are valuable in the synthesis of esters and amides, particularly when dealing with sensitive substrates. nih.gov

Carboxylic acids can be reduced to primary alcohols. The carboxylic acid group of this compound can be reduced to a hydroxymethyl group, yielding (2-isopropyloxazol-5-yl)methanol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt, followed by the reduction of the salt to the primary alcohol. An aldehyde is formed as an intermediate but is immediately reduced further and cannot be isolated. libretexts.org A subsequent aqueous workup is necessary to protonate the resulting alkoxide and decompose the aluminum salts.

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids. libretexts.org

Table 3: Reduction of Carboxylic Acid

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | (2-Isopropyloxazol-5-yl)methanol |

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). libretexts.org For heteroaromatic carboxylic acids like this compound, this reaction can be a useful method for introducing a hydrogen atom or for participating in cross-coupling reactions.

The stability of the intermediate carbanion or radical formed upon loss of CO₂ is a key factor in the feasibility of decarboxylation. Electron-withdrawing groups on the aromatic ring can stabilize the intermediate and facilitate the reaction. Decarboxylation of azole-5-carboxylic acids, including oxazole-5-carboxylic acids, can be achieved under various conditions. acs.orgmanchester.ac.uk

One effective method is palladium-catalyzed decarboxylative cross-coupling. acs.org In this process, the oxazole-5-carboxylic acid can react with an aryl halide in the presence of a palladium catalyst and a co-catalyst, often a silver or copper salt, to form a 5-aryloxazole. acs.orgmanchester.ac.uk This reaction proceeds via decarboxylation to form an organometallic intermediate which then participates in the cross-coupling cycle.

Thermal decarboxylation by simply heating the compound, sometimes in the presence of a catalyst like copper or in a high-boiling solvent, is another potential pathway. libretexts.orgorganic-chemistry.org For some heterocyclic carboxylic acids, heating in an aprotic polar solvent like N,N-dimethylformamide with a catalytic amount of an organic acid can also effect decarboxylation. google.com However, the 5-hydroxyoxazole-4-carboxylic acid scaffold has been shown to be unstable towards decarboxylation, suggesting that substitution patterns on the oxazole (B20620) ring significantly influence this reactivity. nih.gov

Activation of the Carboxylic Acid Group, e.g., acid triflate electrophiles

The direct involvement of the carboxylic acid's hydroxyl group (-OH) in nucleophilic acyl substitution is generally unfavorable due to its poor leaving group ability. To facilitate reactions such as esterification or amidation, the carboxylic acid must first be "activated." This process involves converting the hydroxyl moiety into a group that is more easily displaced by a nucleophile.

Standard laboratory methods for this activation include the reaction with thionyl chloride (SOCl₂) to form a highly reactive acid chloride. In this transformation, the hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent attack by a chloride ion yields the acid chloride. Another common method involves using carbodiimides like dicyclohexylcarbodiimide (DCC), which activate the carboxyl group to readily react with amines to form amides.

A particularly potent method of activation involves the use of trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). This reagent reacts with the carboxylic acid to form a mixed anhydride, an "acid triflate." This species is a powerful electrophile due to the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻), one of the best-known leaving groups in organic chemistry. This high reactivity allows for reactions with even weak nucleophiles under mild conditions.

Furthermore, Lewis acids such as copper(II) triflate (Cu(OTf)₂) can be employed as catalysts. While not forming a covalent acid triflate, the metal triflate coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

Table 1: Reagents for Activation of the Carboxylic Acid Group

| Activation Method | Reagent(s) | Reactive Intermediate | Purpose |

|---|---|---|---|

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | General synthesis of esters, amides, etc. |

| Amide Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Direct formation of amides from amines. |

| Mixed Anhydride Formation | Triflic Anhydride (Tf₂O) | Acyl Triflate | Reaction with weak nucleophiles. |

Reactivity of the Oxazole Heterocycle

The oxazole ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of rings like benzene (B151609) or thiazole. Its reactivity is heavily influenced by the substituents attached to it. In this compound, the ring is substituted with an electron-donating isopropyl group at the C2 position and a strong electron-withdrawing carboxylic acid group at the C5 position.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. For oxazoles, substitution generally occurs at the C5 position, a reaction that is facilitated by electron-donating groups on the ring. In the case of this compound, the situation is complex. The C5 position is already occupied by the carboxylic acid. The only available position for substitution is C4.

The outcome of an electrophilic attack on the C4 position is governed by the conflicting electronic effects of the existing substituents:

2-Isopropyl Group : This is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect. EDGs are "activating" and direct incoming electrophiles to the ortho and para positions. Relative to C2, the C4 position is meta and the C5 position is para. Therefore, the isopropyl group weakly activates the ring and directs towards C5.

5-Carboxylic Acid Group : This is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. EWGs are "deactivating" and direct incoming electrophiles to the meta position. Relative to C5, the C4 position is ortho and the C2 position is meta.

Given that the C5 position is blocked and the carboxylic acid group strongly deactivates the ring towards electrophilic attack, substitution at the C4 position is expected to be extremely difficult. The deactivating effect of the carboxyl group would likely override any weak activation provided by the isopropyl group, requiring harsh reaction conditions that might risk degrading the oxazole ring itself.

Table 2: Directing Effects of Substituents for Electrophilic Substitution at C4

| Substituent | Position | Electronic Effect | Influence on SEAr at C4 |

|---|---|---|---|

| Isopropyl | C2 | Electron-Donating (Activating) | Weakly disfavors (meta-position) |

Due to the electron-rich nature of the oxazole ring, it is generally resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of a strong electron-withdrawing group to activate the ring and a good leaving group. While the 5-carboxylic acid group is electron-withdrawing, direct nucleophilic attack on the ring carbons (C2 or C4) to displace a hydride ion is not a feasible pathway under normal conditions.

However, the oxazole ring can be susceptible to nucleophilic attack under specific circumstances:

Deprotonation : The proton at the C2 position of oxazoles is the most acidic. Treatment with a very strong base, such as an organolithium reagent, can lead to deprotonation to form a C2-lithio species. This nucleophilic intermediate can then react with various electrophiles.

The isopropyl group attached to the heterocyclic ring can undergo reactions characteristic of alkyl groups, particularly at its tertiary carbon atom. The position adjacent to a heterocyclic ring can exhibit reactivity similar to a benzylic position.

A likely transformation is free-radical halogenation. In the presence of a reagent like N-bromosuccinimide (NBS) and a radical initiator, selective bromination would be expected to occur at the tertiary carbon of the isopropyl group. This is because the resulting tertiary radical intermediate is the most stable. The resulting halide could then serve as a handle for subsequent nucleophilic substitution reactions.

Under more forcing oxidative conditions, it is conceivable that the isopropyl group could be oxidized. However, strong oxidizing agents might also cleave the oxazole ring, leading to a complex mixture of products.

Table 3: Potential Reactions of the Isopropyl Group

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 2-(2-bromo-2-propanyl)oxazole-5-carboxylic acid |

Intramolecular Reactions and Cyclization Potential

The proximity of the carboxylic acid group to the oxazole ring introduces the potential for intramolecular reactions. The nitrogen atom in the oxazole ring can act as an internal base or nucleophile. One significant non-covalent interaction is the formation of an intramolecular hydrogen bond between the acidic proton of the carboxyl group and the lone pair of the oxazole's nitrogen atom. This can lead to the formation of a stable six-membered quasi-ring, influencing the molecule's conformation and the reactivity of both the carboxyl group and the heterocycle.

Under dehydrating conditions, an intramolecular cyclization could potentially occur. For example, treatment with a strong dehydrating agent or activator like triflic acid could promote the attack of the oxazole nitrogen onto the activated carboxyl group, leading to the formation of a bicyclic lactone-like or acylium ion species. Such reactions often require forcing conditions but can be a route to novel fused heterocyclic systems. The potential for these cyclizations depends heavily on the geometric feasibility and the stability of the resulting bicyclic structure.

Advanced Derivatization Strategies for Analytical and Material Science Applications

Functional Derivatization for Material Science Applications

The chemical reactivity of the carboxylic acid group also allows 2-Isopropyloxazole-5-carboxylic acid to be used as a building block in material science. By covalently attaching it to polymers or surfaces, its specific chemical and physical properties can be imparted to the bulk material.

The carboxylic acid of this compound can be used as an anchor point to conjugate it to various polymer backbones. This is typically achieved by forming an ester or amide bond with a polymer that has complementary functional groups, such as hydroxyl or amine groups. For instance, it could be grafted onto biocompatible polymers like poly(2-oxazoline)s or polyethylene (B3416737) glycol (PEG) for biomedical applications. mdpi.comresearchgate.net Such conjugation can modify the properties of the polymer, potentially introducing new functionalities derived from the oxazole (B20620) ring structure. The reaction often requires activating the carboxylic acid with a coupling agent to facilitate the bond formation with the polymer.

Carboxylic acids are widely employed for the surface modification of various materials, including metal oxides and polymer films. mdpi.commdpi.com The carboxyl group can strongly coordinate to metal oxide surfaces (e.g., zirconia, titania), forming self-assembled monolayers that alter the surface properties like wettability and chemical reactivity. arxiv.org This enables the creation of functional surfaces with tailored characteristics. For example, modifying a surface with this compound could be used to control surface energy or to create a platform for the subsequent immobilization of other molecules, such as proteins or enzymes, via covalent binding. researchgate.net Similarly, it could be grafted onto the surface of polymer films to enhance their affinity for polar substances or to act as a carrier for active agents. mdpi.com

Chemoselective Derivatization Protocols

The strategic chemical modification of this compound is pivotal for its application in both analytical chemistry and material science. Chemoselective derivatization, the targeted modification of one functional group in the presence of others, is crucial for this molecule, which possesses a reactive carboxylic acid group, an aromatic oxazole ring, and an isopropyl substituent. Protocols are designed to selectively functionalize the carboxylic acid moiety while preserving the integrity of the oxazole ring, or vice versa, depending on the desired application.

For analytical purposes, derivatization is often employed to enhance detectability by chromatographic methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC). In material science, derivatization can be used to incorporate the this compound unit into larger polymeric structures, imparting specific chemical or physical properties.

The carboxyl group is the most common site for derivatization of this compound. Standard esterification and amidation reactions can be employed, with careful selection of reagents and conditions to avoid unwanted side reactions with the oxazole ring.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a potential route. masterorganicchemistry.comchemguide.co.uk However, the harsh acidic conditions might risk degradation of the oxazole ring.

A milder and more controlled approach involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can activate the carboxylic acid, allowing it to react with an alcohol under milder conditions. This method is widely used in the synthesis of esters from sensitive molecules.

Another effective method is the use of a solid acid catalyst like Dowex H+ resin, which can be combined with sodium iodide to facilitate esterification. nih.gov This heterogeneous catalysis approach simplifies product purification and often proceeds under mild conditions. nih.gov For instance, a study on various carboxylic acids demonstrated high yields using this method with different alcohols. nih.gov

| Catalyst System | Alcohol | Reaction Time | Temperature (°C) | Yield (%) |

| Dried Dowex H+/NaI | Methanol | 24h | Reflux | >95 |

| Dried Dowex H+/NaI | Ethanol | 24h | Reflux | >95 |

| Dried Dowex H+/NaI | 2-Propanol | 48h | Reflux | 85 |

This interactive table presents data on the esterification of various carboxylic acids using a Dowex H+/NaI catalyst system. While not specific to this compound, it illustrates the potential efficacy of this chemoselective method.

Amidation:

The formation of amides from this compound is another key derivatization strategy. Direct amidation by heating the carboxylic acid with an amine is often inefficient and requires high temperatures, which could be detrimental to the oxazole ring.

More sophisticated methods utilize activating agents. For instance, the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride provides a highly reactive intermediate that readily reacts with amines. A patent describes the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride from the corresponding carboxylic acid using bis(trichloromethyl) carbonate, which could be a comparable starting point. google.com

Coupling reagents, similar to those used in esterification, are also widely employed for amidation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for amide bond formation. Furthermore, catalytic methods for direct amidation have been developed. For example, niobium(V) oxide (Nb2O5) has been shown to be a reusable and effective Lewis acid catalyst for the amidation of a range of carboxylic acids with various amines, including those with other functional groups. researchgate.net

| Carboxylic Acid | Amine | Catalyst | Yield (%) |

| Dodecanoic acid | Aniline | Nb2O5 | 95 |

| Benzoic acid | Benzylamine | Nb2O5 | 92 |

| Adipic acid | Hexylamine | Nb2O5 | 88 (diamide) |

This interactive table showcases the catalytic activity of Nb2O5 in the amidation of different carboxylic acids, suggesting a viable chemoselective route for this compound.

For analytical purposes, especially in LC-MS, derivatization is used to improve ionization efficiency and chromatographic retention. The carboxylic acid group can be tagged with a permanently charged or a readily ionizable moiety.

For instance, coupling with a reagent containing a quaternary ammonium (B1175870) group can impart a fixed positive charge, enhancing detection in positive ion mode mass spectrometry. Alternatively, reagents that introduce a fluorescent tag can be used for highly sensitive detection by fluorescence detectors. A variety of fluorescent labeling dyes are commercially available with reactive groups that can be coupled to carboxylic acids. tcichemicals.com

The use of 2-hydrazinoquinoline (B107646) as a derivatization agent for carboxylic acids has been reported to significantly improve their detection in LC-MS analysis. nih.gov The reaction proceeds via activation of the carboxylic acid with 2,2′-dipyridyl disulfide and triphenylphosphine (B44618) to form an acyloxyphosphonium ion, which then reacts with the hydrazinoquinoline. nih.gov

In material science, this compound can be incorporated into polymers to modify their properties. The carboxylic acid can be used as an anchor point to graft the molecule onto a polymer backbone. For example, polymers with pendant hydroxyl or amine groups can be functionalized through ester or amide linkages.

Alternatively, the oxazole ring itself can be a point of functionalization. Poly(2-isopropenyl-2-oxazoline) (PIPOx) is a polymer with pendant oxazoline (B21484) rings that can react with carboxylic acids. mdpi.comnih.gov While the reactivity is with the oxazoline rather than the oxazole ring, this highlights the potential for the oxazole moiety to participate in polymer modification reactions, potentially through ring-opening under certain conditions. mdpi.comnih.gov

Applications in Advanced Chemical Synthesis and Interdisciplinary Research

2-Isopropyloxazole-5-carboxylic Acid as a Core Building Block

The inherent chemical functionalities of this compound provide a robust platform for the synthesis of more elaborate molecular structures. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation, while the oxazole (B20620) ring itself can participate in various organic reactions.

In the Construction of Complex Molecular Architectures

The synthesis of complex molecular architectures often relies on the strategic use of well-defined, functionalized building blocks. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the oxazole moiety is a recognized component of numerous biologically active natural products. General synthetic strategies involving oxazole-carboxylic acids highlight their potential. For instance, the carboxylic acid can be readily converted to an acid chloride or activated ester, facilitating coupling with a wide array of nucleophiles to build larger, more complex molecules. The isopropyl group, while seemingly simple, provides a degree of lipophilicity and steric bulk that can be crucial for modulating the physicochemical properties and conformational preferences of the resulting larger structure.

As Scaffolds for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The rigid oxazole core of this compound makes it an excellent starting point for DOS.

DNA-Encoded Libraries (DELs): In the realm of DNA-encoded libraries, carboxylic acids are frequently employed as key functional groups for attaching chemical scaffolds to DNA oligomers. nih.govrsc.org The synthesis of a DEL often begins with an amine-functionalized DNA strand, which can be acylated by a carboxylic acid building block. nih.gov this compound is a prime candidate for such a strategy. Its carboxylic acid can be activated to form an amide bond with the DNA linker, thereby incorporating the 2-isopropyloxazole (B2410333) moiety as the foundational element of the library. Subsequent diversification steps can then be carried out on other parts of the molecule if additional functional handles are present, or by using a library of different coupling partners for the initial acylation.

Parallel Synthesis: Parallel synthesis enables the rapid generation of a large number of individual compounds in a spatially addressed format. This compound is well-suited for this approach. By reacting the carboxylic acid with a diverse set of amines, alcohols, or other nucleophiles in a parallel fashion, a library of oxazole derivatives can be efficiently synthesized. mdpi.com Each derivative would feature a unique substituent attached via the carboxylic acid functional group, allowing for a systematic exploration of the structure-activity relationship (SAR) around the oxazole core.

Table 1: Illustrative Parallel Synthesis Library from this compound This table presents a hypothetical library to illustrate the concept of parallel synthesis.

| Entry | Amine Coupling Partner | Resulting Amide Derivative |

|---|---|---|

| 1 | Benzylamine | N-benzyl-2-isopropyloxazole-5-carboxamide |

| 2 | Morpholine | (2-isopropyloxazol-5-yl)(morpholino)methanone |

| 3 | Aniline | N-phenyl-2-isopropyloxazole-5-carboxamide |

| 4 | Piperidine | (2-isopropyloxazol-5-yl)(piperdin-1-yl)methanone |

Role in Medicinal Chemistry Research and Drug Discovery

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs and biologically active compounds. The combination of the oxazole core with a carboxylic acid function in this compound makes it a particularly attractive starting point for drug discovery programs.

Fragment-Based Drug Design Utilizing Oxazole Carboxylic Acids

Fragment-based drug design (FBDD) is a powerful strategy for the discovery of lead compounds. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Promising fragments are then optimized and grown into more potent lead molecules. This compound, with its relatively simple structure and key functional groups, fits the profile of a valuable fragment. The oxazole ring provides a rigid core that can be readily positioned within a binding site, while the carboxylic acid and isopropyl groups offer vectors for fragment growth and optimization. The identification of a binding interaction involving this fragment would provide a clear roadmap for synthetic chemists to elaborate the structure and improve potency.

Table 2: Physicochemical Properties Relevant to Fragment-Based Drug Design This table presents calculated or typical properties for a fragment-like molecule such as this compound.

| Property | Value | Significance in FBDD |

|---|---|---|

| Molecular Weight | < 300 Da | Adherence to the "Rule of Three" for fragments |

| cLogP | 1-3 | Appropriate lipophilicity for efficient binding |

| Hydrogen Bond Donors | 1 | Potential for specific interactions with target |

| Hydrogen Bond Acceptors | 3 | Potential for specific interactions with target |

| Rotatable Bonds | < 3 | Lower conformational entropy loss upon binding |

Precursor for Pharmaceutical Agents

While specific, named pharmaceutical agents directly derived from this compound are not prominent in the literature, the oxazole-carboxylic acid motif is a key component of various therapeutic agents. Carboxylic acid-containing drugs are widespread, and the oxazole ring is known for its diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.gov Therefore, this compound serves as a valuable starting material for the synthesis of novel pharmaceutical candidates. Its derivatives could be explored for a wide range of therapeutic applications, leveraging the established biological relevance of the oxazole scaffold.

Applications in Agrochemical and Fine Chemical Synthesis

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings or documented applications for this compound in the fields of agrochemical and fine chemical synthesis. The core structure, an oxazole ring, is a recognized component in various biologically active molecules, and general synthetic methods for creating substituted oxazoles from carboxylic acids are established. nih.govijpsonline.com However, specific data detailing the use of the 2-isopropyl substituted variant as a building block or intermediate for creating more complex agrochemicals or fine chemicals is not present in the available literature.

While related heterocyclic compounds like isoxazole-5-carboxylic acid derivatives are utilized in the synthesis of fungicides and other bioactive molecules, this information pertains to a different class of isomers and cannot be directly attributed to this compound. mdpi.com The potential utility of this specific compound would theoretically lie in its nature as a bifunctional molecule—possessing both a carboxylic acid group and a substituted heterocyclic ring—which could allow for its incorporation into larger, more complex chemical structures. The isopropyl group would influence properties such as solubility, lipophilicity, and steric interactions. Despite this theoretical potential, no concrete examples or research studies have been identified to substantiate its application.

Potential Contributions to Environmental Chemistry Research

There is currently no available scientific literature or research that specifically investigates the role or potential contributions of this compound to environmental chemistry. Research in environmental chemistry often focuses on the fate, transport, and effects of widespread contaminants. For instance, studies exist on the environmental presence and photochemical behavior of ubiquitous compounds like 2-oxocarboxylic acids, which are structurally distinct from the subject compound. mdpi.com

The potential relevance of this compound in this field would be entirely speculative and would depend on its use and potential release into the environment. If it were used, for example, as a component in a pesticide, its environmental degradation pathways, persistence, and potential as a pollutant or tracer would become subjects of interest. However, without any documented synthesis or application, particularly in agrochemicals, its presence in the environment is not reported, and therefore, it has not been a subject of environmental chemistry research.

Computational and Theoretical Investigations of 2 Isopropyloxazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-isopropyloxazole-5-carboxylic acid, these studies would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311G++(d,p)) to achieve a balance between accuracy and computational cost. nih.govchemistrysteps.com

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

DFT is a powerful tool for investigating the pathways of chemical reactions. For this compound, DFT could be used to model potential reactions, such as its synthesis or degradation. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and identifying the most favorable mechanistic pathway. mdpi.com For instance, studies on other carboxylic acids have used DFT to elucidate mechanisms like decarboxylation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function and interactions.

Conformational Analysis involves identifying the stable arrangements of atoms that result from rotation around single bonds. chemistrysteps.comscribd.com For this compound, this would involve studying the rotation of the isopropyl group and the carboxylic acid group relative to the oxazole (B20620) ring. By calculating the potential energy at different dihedral angles, the most stable, low-energy conformers can be identified. mdpi.commdpi.com Studies on other carboxylic acids show that both syn and anti conformations of the -COOH group are possible, with their relative stability often depending on the solvent environment. nih.gov

Molecular Dynamics (MD) Simulations would provide insight into the dynamic behavior of the molecule over time, typically in a simulated solvent environment like water. MD simulations can reveal how the molecule interacts with its surroundings, its conformational flexibility, and the stability of different conformers in solution. biointerfaceresearch.comnih.govrsc.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a key technique in medicinal chemistry used to understand how the chemical structure of a compound relates to its biological activity. For this compound, an SAR study would involve synthesizing and testing a series of related derivatives. nih.gov Modifications would be made to different parts of the molecule, such as the isopropyl group or by creating amides or esters from the carboxylic acid. By comparing the biological activity (e.g., enzyme inhibition) of these derivatives, a model can be built to identify the structural features that are essential for activity. This information is crucial for the rational design of more potent and selective compounds. nih.gov

Future Directions and Emerging Research Avenues for 2 Isopropyloxazole 5 Carboxylic Acid

Development of Novel Catalytic Transformations

The carboxylic acid group on the oxazole (B20620) ring is a versatile handle for a variety of chemical modifications. Future research is poised to leverage this feature through the development of innovative catalytic transformations. A primary area of focus will be the catalytic decarboxylative cross-coupling reactions, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Such reactions would allow the direct replacement of the carboxylic acid group with other functional moieties, providing a streamlined route to a diverse range of 2-isopropyloxazole (B2410333) derivatives.

Another promising avenue is the use of 2-isopropyloxazole-5-carboxylic acid as a substrate in transition-metal-catalyzed C-H activation reactions. This would enable the functionalization of the oxazole ring at positions other than the carboxylic acid group, further expanding the accessible chemical space. The development of catalysts that can selectively activate specific C-H bonds in the presence of the isopropyl and carboxylic acid groups will be a key challenge and a significant advancement.

Furthermore, the esterification of this compound using novel and more sustainable catalytic methods is an area ripe for exploration. nih.govmasterorganicchemistry.com While traditional Fischer esterification is well-established, the development of enzyme- or organocatalyst-based methods could offer milder reaction conditions and improved selectivity, which is particularly important for complex molecules. masterorganicchemistry.com

| Catalytic Transformation | Potential Reagents and Catalysts | Anticipated Products | Significance |

| Decarboxylative Cross-Coupling | Palladium or Copper catalysts, various coupling partners (e.g., boronic acids, amines) | Arylated, alkylated, or aminated 2-isopropyloxazoles | Direct and efficient diversification of the oxazole core. rsc.org |

| C-H Activation | Rhodium, Iridium, or Palladium catalysts | Functionalized 2-isopropyloxazoles at various ring positions | Access to novel derivatives with unique substitution patterns. |

| Biocatalytic Esterification | Lipases, Esterases | Chiral or specific esters of this compound | Green and highly selective synthesis of ester derivatives. |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC organocatalysts, oxidants | Activated esters and amides | Mild and efficient functionalization of the carboxylic acid group. nih.gov |

Integration into Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has propelled the development of automated synthesis platforms. researchgate.net The integration of the synthesis of this compound and its derivatives into such platforms represents a significant future direction. Continuous-flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including enhanced safety, scalability, and the ability to perform multi-step reactions in a streamlined fashion. uc.ptdurham.ac.uk

A key area of development will be the adaptation of known oxazole syntheses, such as those starting from carboxylic acids and isocyanoacetates, to flow-based systems. acs.orgnih.gov This would enable the on-demand production of this compound and its analogs with high purity and reproducibility. Furthermore, the use of solid-supported reagents and catalysts within flow reactors can simplify purification processes and allow for the recycling of valuable materials. durham.ac.uk

Automated platforms can also facilitate high-throughput screening of reaction conditions to optimize the synthesis of this compound derivatives. This would accelerate the discovery of novel compounds with desired properties and provide valuable data for refining synthetic protocols. The ability to rapidly generate a library of derivatives will be instrumental in exploring the structure-activity relationships in various applications. acs.org

| Automated Synthesis Approach | Key Technologies | Potential Advantages | Research Focus |

| Continuous-Flow Synthesis | Microreactors, tube-in-tube reactors, packed-bed reactors | Improved heat and mass transfer, enhanced safety, scalability, ease of automation. uc.ptdurham.ac.uk | Development of robust flow protocols for the synthesis of the core structure and its subsequent derivatization. |

| High-Throughput Experimentation | Robotic liquid handlers, parallel reactors | Rapid optimization of reaction conditions, efficient library synthesis. | Screening of catalysts, solvents, and temperatures for various transformations. |

| In-line Analysis | Integrated spectroscopic techniques (e.g., NMR, IR) | Real-time reaction monitoring and control. | Implementation of process analytical technology (PAT) for optimized synthesis. |

Exploration of New Application Domains

The unique combination of a heterocyclic ring, a carboxylic acid, and an isopropyl group suggests that this compound could find applications in diverse fields beyond its current uses. A significant area of exploration is in medicinal chemistry, where the oxazole moiety is a well-known pharmacophore. The carboxylic acid group can be converted into various bioisosteres, such as tetrazoles or hydroxamic acids, to modulate the compound's pharmacokinetic properties and target interactions. nih.govresearchgate.netchemrxiv.orgopenaccessjournals.com

In materials science, this compound and its derivatives could serve as monomers for the synthesis of novel polymers. The oxazole ring can impart specific thermal and electronic properties to the polymer backbone, while the carboxylic acid group can be used for cross-linking or further functionalization. For instance, polymers incorporating this moiety could be explored for applications in organic electronics or as stimuli-responsive materials. nih.govmdpi.com

| Application Domain | Potential Role of the Compound | Key Research Activities |

| Medicinal Chemistry | Scaffold for the design of novel therapeutic agents. | Synthesis of derivatives and bioisosteres, biological screening for various targets (e.g., enzymes, receptors). nih.gov |

| Polymer Science | Monomer for the synthesis of functional polymers. | Polymerization studies, characterization of polymer properties (thermal, mechanical, electronic). nih.govdergipark.org.tr |

| Materials Science | Building block for metal-organic frameworks (MOFs) and coordination polymers. | Synthesis and characterization of MOFs, investigation of their porosity and catalytic activity. |

| Agrochemicals | Lead structure for the development of new pesticides or herbicides. | Synthesis of analogs and evaluation of their biological activity against agricultural pests and weeds. |

Advanced Characterization Techniques and Methodologies

A comprehensive understanding of the structure-property relationships of this compound and its derivatives will rely on the application of advanced characterization techniques. Single-crystal X-ray diffraction will be crucial for unambiguously determining the three-dimensional structure of new derivatives and for studying intermolecular interactions in the solid state. mdpi.commdpi.comresearchgate.netresearchgate.net This information is vital for rational drug design and for understanding the packing of molecules in materials.

In-depth spectroscopic studies using techniques such as 2D NMR and advanced mass spectrometry will be essential for the structural elucidation of complex derivatives and for studying their dynamic behavior in solution. Computational modeling, including Density Functional Theory (DFT) calculations, will play an increasingly important role in predicting the reactivity, spectroscopic properties, and biological activity of these compounds. mdpi.com The synergy between experimental data and theoretical calculations will provide deeper insights into the electronic structure and conformational preferences of the 2-isopropyloxazole scaffold.

Furthermore, techniques such as thermal analysis (e.g., DSC, TGA) and chromatography will be indispensable for characterizing the physical properties and purity of newly synthesized compounds and materials derived from them. The development of standardized analytical methods will be important for quality control and for comparing results across different studies.

| Characterization Technique | Information Obtained | Importance for Future Research |

| Single-Crystal X-ray Diffraction | Precise molecular geometry, crystal packing, intermolecular interactions. mdpi.commdpi.com | Guiding molecular design, understanding solid-state properties. |

| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals, conformational analysis. | Structural verification of complex derivatives. |

| High-Resolution Mass Spectrometry | Accurate mass determination, fragmentation patterns. | Confirmation of elemental composition, structural elucidation. |

| Computational Modeling (DFT) | Electronic structure, reactivity indices, predicted spectroscopic data. mdpi.com | Rationalizing experimental observations, predicting properties of new compounds. |

| Thermal Analysis (DSC, TGA) | Melting point, decomposition temperature, thermal stability. | Characterization of materials, assessment of thermal properties of polymers. |

Q & A

Q. What are the recommended synthetic routes for preparing 2-isopropyloxazole-5-carboxylic acid, and how do reaction conditions influence yield?

A common method involves cyclization of pre-functionalized precursors under acidic or catalytic conditions. For example, analogous oxazole derivatives are synthesized via refluxing intermediates (e.g., 3-formyl-indole-2-carboxylic acid) with sodium acetate in acetic acid for 3–5 hours, yielding crystalline products after recrystallization (DMF/acetic acid mixture) . Adjusting stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and reaction time can optimize yield. Solvent choice (e.g., acetic acid vs. DMF) also affects purity and crystallization behavior.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : For structural confirmation of the oxazole ring and isopropyl substituent.

- HPLC or LC-MS : To assess purity and detect byproducts from incomplete cyclization .

- FTIR : To identify carboxylic acid (–COOH) and oxazole ring vibrations (C–O–C stretching at ~1250 cm⁻¹) .

- Melting point analysis : Cross-referenced with literature to confirm identity (though specific data for this compound are lacking in the provided evidence) .

Q. What safety precautions are necessary when handling this compound?

Based on analogous oxadiazole-carboxylic acids:

- Personal Protective Equipment (PPE) : Use P95 respirators for dust control, chemical-resistant gloves, and full-body suits to prevent skin contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (acetic acid used in synthesis is corrosive) .

- Storage : Keep in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How does the electronic nature of the isopropyl group affect the reactivity of the oxazole ring in catalytic applications?

The isopropyl group’s electron-donating inductive effect may stabilize the oxazole ring, reducing electrophilic substitution reactivity. Computational studies (e.g., DFT) could quantify this effect by analyzing charge distribution at the C5-carboxylic acid position. Experimental validation might involve comparing reaction rates with substituents of varying electronic profiles (e.g., methyl vs. nitro groups) .

Q. What mechanistic insights explain side-product formation during synthesis, and how can these be mitigated?

Byproducts like open-chain intermediates or dimerized species may form due to:

- Incomplete cyclization : Prolonged reflux times or higher acid concentrations (e.g., excess acetic acid) can drive the reaction to completion .

- Oxidation : The carboxylic acid moiety may undergo decarboxylation under high-temperature conditions; inert atmospheres (N₂/Ar) could suppress this .

- Purification challenges : Gradient recrystallization (e.g., using DMF/water mixtures) improves separation of polar byproducts .

Q. Are there contradictions in reported stability data for this compound, and how should researchers address them?

Existing data gaps include:

- Thermal stability : No decomposition temperature is reported, but related compounds decompose at >150°C. TGA analysis is recommended .

- Hydrolytic stability : The oxazole ring may hydrolyze under strongly acidic/basic conditions. Stability studies at varying pH (1–14) are advised .

- Conflicting ecotoxicity data : No ecological toxicity data are available; researchers should conduct in silico QSAR modeling or Daphnia magna assays to fill this gap .

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Target identification : Screen against enzymes with oxazole-binding pockets (e.g., COX-2 or bacterial dihydrofolate reductase) using AutoDock Vina.

- ADMET profiling : Predict pharmacokinetics (e.g., LogP via PubChem data ) and toxicity (e.g., AMES test in silico).

- Synergy with experimental data : Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

- Safety Protocols : Follow OSHA/GHS guidelines for handling corrosive and irritant substances, including emergency eye wash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.